molecular formula C9H12O3S B1585110 Phenethyl methanesulfonate CAS No. 20020-27-3

Phenethyl methanesulfonate

Cat. No. B1585110
CAS RN: 20020-27-3
M. Wt: 200.26 g/mol
InChI Key: NCLPKLKVZDQOFW-UHFFFAOYSA-N
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Description

Phenethyl methanesulfonate is a chemical compound with the molecular formula C9H12O3S . It has a molecular weight of 200.26 .


Synthesis Analysis

Phenethyl methanesulfonate can be synthesized through a series of reactions. In one method, the corresponding alcohol is reacted with triethylamine in dichloromethane at 0 - 20℃ for 3 hours under an inert atmosphere . Another method involves a three-step strategy that produces a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts .


Molecular Structure Analysis

The InChI code for Phenethyl methanesulfonate is 1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Phenethyl methanesulfonate is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 358.1±21.0 °C at 760 mmHg, and a flash point of 170.4±22.1 °C . It also has a molar refractivity of 51.2±0.4 cm3 .

Scientific Research Applications

Microbial Metabolism

Phenethyl methanesulfonate, as a methanesulfonate derivative, is related to microbial metabolism processes. Methanesulfonic acid, a closely related compound, is used by various aerobic bacteria as a sulfur source for growth. These bacteria, including strains of Hyphomicrobium and Methylobacterium, can utilize it as a carbon and energy substrate. This process starts with the cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Catalyst in Production Processes

Methanesulfonic acid (MSA), which shares a similar sulfonate group with phenethyl methanesulfonate, has been used as a catalyst in the production of linear alkylbenzenes and in the desulfurization of gasoline. This method is environmentally benign, as MSA is biodegradable and can be recycled multiple times (Luong et al., 2004); (Wu et al., 2013).

Environmental and Atmospheric Impacts

Methanesulfonate, an important derivative in this chemical family, significantly influences the cloud condensation nucleation activity of sea salt aerosol. Its presence in the atmosphere, due to its hygroscopic properties, may have minor impacts on the cloud condensation nucleation activity of marine aerosol (Tang et al., 2019). Additionally, the chemical transformation of methanesulfonic acid through heterogeneous OH oxidation in the atmosphere has been studied, providing insights into atmospheric chemistry (Kwong et al., 2018).

Analytical Chemistry Applications

In analytical chemistry, methanesulfonic acid has been used in methods for determining potentially genotoxic impurities such as methyl methanesulfonate and ethyl methanesulfonate in pharmaceuticals. This highlights its importance in ensuring drug safety and purity (Zhou et al., 2017).

Safety And Hazards

Phenethyl methanesulfonate is classified as a hazardous chemical. It has the signal word “Warning” and the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenylethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLPKLKVZDQOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173844
Record name Methanesulfonic acid, 2-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethyl methanesulfonate

CAS RN

20020-27-3
Record name Methanesulfonic acid, 2-phenylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20020-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 2-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020020273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 2-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-phenylethanol (24.4 g, 0.2 mole) in CH2Cl2 (200 mL) is added NEt3 (30.7 mL, 0.22 mole). The reaction mixture is cooled to 0° C. and methanesulfonyl chloride (16.3 mL, 0.21 mole) is added dropwise. The reaction mixture is allowed to reach room temperature and is stirred at room temperature overnight. Solvent is removed under reduced pressure. Water is added and the aqueous phase is extracted three times with Et2O. The organic phase is washed with water, brine, dried over magnesium sulphate, filtered and the solvent is removed under reduced pressure to give methanesulfonic acid phenethyl ester.
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
30.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Fukuyoshi, T Kusumi - Chemistry Letters, 2001 - journal.csj.jp
… The substitution reaction of phenethyl methanesulfonate with sodium iodide in acetone-d6 was not accelerate by the magnetic field (9.4 T), either. …
Number of citations: 1 www.journal.csj.jp
BO Aydin, D Anil, Y Demir - Archiv der Pharmazie, 2021 - Wiley Online Library
… [ 38 ] We obtained compound 20 using phenethyl methanesulfonate with 66% yield using low equivalent K 2 CO 3 at 70C. Also, compound 18 was synthesized according to a …
Number of citations: 24 onlinelibrary.wiley.com
JJ Morrison, NP Botting - Journal of Labelled Compounds and …, 2005 - Wiley Online Library
The synthesis of a deuterium labelled glucosinolate, [ 2 H 5 ]gluconasturtiin, is described starting from [ 2 H 5 ]bromobenzene. The potential metabolites of the glucosinolate, namely the […
Z Shi, C He - Journal of the American Chemical Society, 2004 - ACS Publications
… For instance, 2-phenethyl methanesulfonate, despite the presence of a benzylic carbon, reacted with pentamethylbenzene to give the linear product (Table 1, entry 7). …
Number of citations: 161 pubs.acs.org
JR Ganson - 1977 - search.proquest.com
I am also indeb ted to the National Institute of Health for financial as sistance in the form of a predoctoral research fellowship (1966–1969) and to Nassau Community COllege for a …
Number of citations: 2 search.proquest.com
G Mathieu, H Patel, H Lebel - Organic Process Research & …, 2020 - ACS Publications
… The title compound was prepared according to the general procedure from phenethyl methanesulfonate (1) (250 mg, 1.25 mmol, 0.25 M in MeOH or MeCN or 18 g, 90 mmol, 0.25 M in …
Number of citations: 4 pubs.acs.org
X Liu, AA Flores, L Situ, W Gu, H Ding… - Journal of medicinal …, 2021 - ACS Publications
Herein, we report the synthesis and evaluation of novel analogues of UK-5099 both in vitro and in vivo for the development of mitochondrial pyruvate carrier (MPC) inhibitors to treat hair …
Number of citations: 17 pubs.acs.org
L Wharton, MG Jaraquemada-Pelaez… - Bioconjugate …, 2022 - ACS Publications
… The preparation and characterization data for intermediate 4-((tert-butoxycarbonyl)amino)phenethyl methanesulfonate (S3) are provided in the Supporting Information. The NMR …
Number of citations: 7 pubs.acs.org
H Lee, DL Chen, JM Rothfuss, MJ Welch… - Nuclear medicine and …, 2012 - Elsevier
INTRODUCTION: Peroxisome proliferator-activated receptor gamma (PPARγ) transcriptionally modulates fat metabolism and also plays a role in pathological conditions such as cancer, …
Number of citations: 9 www.sciencedirect.com
D Weichert, M Stanek, H Hübner, P Gmeiner - Bioorganic & medicinal …, 2016 - Elsevier
Aiming to discover dual-acting β 2 adrenergic/dopamine D 2 receptor ligands, a structure-guided approach for the evolution of GPCR agonists that address multiple targets was …
Number of citations: 22 www.sciencedirect.com

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